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Abstract

YF135 is a pioneering reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed
to selectively induce the degradation of the oncogenic KRASG12C protein. This document
provides an in-depth technical overview of the inhibition mechanism of YF135, summarizing
key quantitative data, detailing relevant experimental protocols, and visualizing the underlying
biological pathways. YF135 operates by forming a reversible covalent bond with the mutant
cysteine residue of KRASG12C and concurrently recruiting the von Hippel-Lindau (VHL) E3
ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent
proteasomal degradation of KRASG12C, offering a promising therapeutic strategy for cancers
harboring this specific mutation. While cellular efficacy has been demonstrated, precise kinetic
and structural data for the ternary complex remain areas for further investigation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene
in human cancers. The specific G12C mutation, where glycine is substituted by cysteine at
codon 12, has been a challenging target for therapeutic intervention. YF135 emerges as a
novel therapeutic agent, employing a PROTAC strategy to not just inhibit, but eliminate the
KRASG12C protein. Unlike irreversible covalent inhibitors, YF135 utilizes a cyanacrylamide
"warhead" to form a reversible covalent bond with the thiol group of the mutant cysteine in
KRASG12C. This reversibility potentially offers advantages in terms of safety and off-target
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effects. As a heterobifunctional molecule, YF135 also incorporates a ligand for the VHL E3
ubiquitin ligase, effectively hijacking the cellular ubiquitin-proteasome system to tag
KRASG12C for degradation.

Core Mechanism of Action

The mechanism of YF135 can be dissected into a series of coordinated steps:

e Initial Binding and Reversible Covalent Adduct Formation: YF135 first engages with the
KRASG12C protein. The cyanacrylamide moiety of YF135 acts as a Michael acceptor,
reacting with the nucleophilic thiol group of the cysteine at position 12 of the mutant KRAS
protein. This results in the formation of a covalent adduct. The presence of the electron-
withdrawing cyano group on the acrylamide facilitates the reversibility of this Michael
addition, allowing the covalent bond to form and break.

e Recruitment of VHL E3 Ligase: The other end of the YF135 molecule presents a ligand that
is recognized by and binds to the VHL E3 ubiquitin ligase.

o Ternary Complex Formation: The simultaneous binding of YF135 to both KRASG12C and
VHL brings the target protein and the E3 ligase into close proximity, forming a transient
ternary complex (KRASG12C-YF135-VHL).

» Ubiquitination of KRASG12C: Within the ternary complex, the E3 ligase facilitates the
transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues
on the surface of the KRASG12C protein.

» Proteasomal Degradation: The polyubiquitinated KRASG12C is then recognized by the 26S
proteasome, a cellular machinery responsible for degrading tagged proteins. The
proteasome unfolds and proteolytically degrades KRASG12C into smaller peptides.

o Catalytic Cycle: After inducing degradation, YF135 is released and can engage another
KRASG12C protein and VHL E3 ligase, enabling a catalytic cycle of protein degradation.

Quantitative Data

The following tables summarize the available quantitative data for YF135 and its precursor
components. It is important to note that specific kinetic parameters such as association rate
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constants (k_on), dissociation rate constants (k_off), and inhibition constants (K_i) for the
reversible-covalent interaction of YF135 with KRASG12C and its binding to VHL are not yet

publicly available.

Table 1: Cellular Activity of YF135[1][2]

Parameter Cell Line Value (nM) Description
Half-maximal
inhibitory

IC50 H358 (KRASG12C) 153.9

concentration for cell

proliferation.

H23 (KRASG12C)

243.9

Half-maximal
inhibitory
concentration for cell

proliferation.

Half-maximal
degradation
DC50 H358 (KRASG12C) 3610 )
concentration of
KRASG12C.
Half-maximal
degradation

H23 (KRASG12C)

4530

concentration of
KRASG12C.

Table 2: Binding Affinity of Precursor Components (Illustrative)

Note: The following data is for the parent KRASG12C inhibitor scaffold and a typical VHL
ligand, as specific data for the YF135 components is not available.
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Component Target Parameter Value Method

MRTX849 ] ] ) Mass
KRASG12C k_inact/K_i High

(scaffold) Spectrometry

VH-032 (VHL

_ VHL K_d Low pM SPR/ITC

ligand)

Experimental Protocols

Detailed experimental protocols for the characterization of YF135 are crucial for reproducibility

and further research. Below are outlines of the key methodologies employed.

Western Blotting for KRASG12C Degradation

This assay is used to quantify the reduction in KRASG12C protein levels following treatment

with YF135.

Materials:

YF135

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

KRASG12C mutant cell lines (e.g., H358, H23)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-KRASG12C, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)

e Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to

adhere. Treat cells with varying concentrations of YF135 or a vehicle control (e.g., DMSO)

for specified time points.

e Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and
transfer to a PVDF membrane.

e Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies.

» Detection: Visualize protein bands using a chemiluminescent substrate and an imaging
system.

e Quantification: Densitometry analysis is performed to quantify the band intensities,
normalizing KRASG12C levels to the loading control.

Washout Assay to Demonstrate Reversibility

This experiment is designed to confirm the reversible nature of YF135-mediated degradation.

Procedure:

Treatment: Treat cells with YF135 for a sufficient duration to induce KRASG12C degradation
(e.g., 24 hours).

e Washout: Remove the YF135-containing medium, wash the cells multiple times with fresh,
pre-warmed medium to remove any unbound compound.

e Recovery: Add fresh medium and incubate the cells for various time points (e.g., 8, 12, 16
hours).

o Analysis: Harvest the cells at each time point and analyze KRASG12C protein levels by
Western blotting as described above. A recovery of KRASG12C protein levels over time
indicates reversible inhibition.

Competitive Binding Assay

To confirm that YF135 functions through the intended mechanism, competition experiments
can be performed.
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Procedure:

o Co-treatment: Treat cells with YF135 in the presence or absence of an excess of a free VHL
ligand (e.g., VH-032) or the KRASG12C binding moiety of YF135.

e Analysis: After a set incubation period, assess the degradation of KRASG12C by Western
blotting.

« Interpretation: If the degradation of KRASG12C by YF135 is prevented by the co-treatment
with the free ligands, it confirms that YF135 acts by binding to both VHL and KRASG12C.

Visualizations

The following diagrams illustrate the key pathways and experimental logic involved in the
action of YF135.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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